
4-Iodo-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide
Übersicht
Beschreibung
4-Iodo-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide is a chemical compound with the molecular formula C12H17IN2O It is characterized by the presence of an iodine atom, a morpholine ring, and a benzenesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline and 2-(morpholin-4-yl)ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or ethanol. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized for efficiency and yield, with careful control of reaction parameters to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Wissenschaftliche Forschungsanwendungen
4-Iodo-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Iodo-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodo-N-(2-morpholin-4-yl-ethyl)aniline: Similar in structure but lacks the benzenesulfonamide group.
4-Iodo-N-(2-piperidin-4-yl-ethyl)-benzenesulfonamide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
4-Iodo-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide is unique due to the presence of both the morpholine ring and the benzenesulfonamide group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Biologische Aktivität
4-Iodo-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a sulfonamide moiety, which is known for its diverse biological activities. The presence of the morpholine group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
Antitumor Activity
Research indicates that sulfonamide derivatives exhibit antitumor properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, similar compounds have shown inhibitory effects on cancer cell lines, including breast and lung cancers. The specific activity of this compound against these cell lines remains to be fully elucidated but follows the trend observed in related compounds.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HCT116 (colon cancer) | TBD |
2-Aminoethyl-benzenesulfonamide | Various | 0.64 - 1.1 |
Cardiovascular Effects
A study utilizing isolated rat heart models demonstrated that certain benzenesulfonamides, including derivatives similar to this compound, can significantly reduce perfusion pressure and coronary resistance. This suggests a potential mechanism involving calcium channel modulation.
Key Findings:
- Perfusion Pressure: The compound reduced perfusion pressure in a time-dependent manner.
- Coronary Resistance: Significant decreases were observed compared to control conditions.
The proposed mechanism for the biological activity of this compound involves interaction with calcium channels, leading to vasodilation and reduced cardiac workload. This aligns with findings from studies on other sulfonamides that have shown similar effects.
Pharmacokinetics
Pharmacokinetic properties are crucial for understanding the bioavailability and therapeutic potential of any drug. Theoretical models suggest that this compound has favorable absorption characteristics.
Parameter | Value |
---|---|
Permeability | High |
Solubility | Moderate |
Metabolism | Hepatic |
Case Studies
-
Study on Perfusion Pressure Modulation:
- Objective: To evaluate the impact of benzenesulfonamides on cardiovascular parameters.
- Results: Compounds demonstrated significant modulation of perfusion pressure and coronary resistance, indicating potential therapeutic applications in hypertension.
- Conclusion: The study supports the hypothesis that these compounds can interact with biomolecules regulating blood pressure.
-
Anticancer Activity Assessment:
- Objective: To assess the cytotoxic effects against various cancer cell lines.
- Results: Preliminary data suggest that modifications to the core structure can enhance potency against specific cancer types.
- Conclusion: Further investigation is warranted to optimize the compound for clinical use.
Eigenschaften
IUPAC Name |
4-iodo-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2O3S/c13-11-1-3-12(4-2-11)19(16,17)14-5-6-15-7-9-18-10-8-15/h1-4,14H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRAKQBBPBYUBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367819 | |
Record name | 4-iodo-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433688-20-1 | |
Record name | 4-iodo-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.